molecular formula C21H22ClN5O B2946682 (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034350-18-8

(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2946682
CAS No.: 2034350-18-8
M. Wt: 395.89
InChI Key: IBIRAFJYIBZWHJ-UHFFFAOYSA-N
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Description

This compound features a 5-chloro-substituted indole-2-yl scaffold conjugated via a methanone linker to a piperazine ring bearing a 5,6,7,8-tetrahydrocinnolin-3-yl substituent. The indole moiety is a privileged structure in medicinal chemistry, known for its role in modulating receptor binding, while the tetrahydrocinnolinyl group introduces a bicyclic aromatic system that may enhance affinity for specific targets such as G-protein coupled receptors (GPCRs) or kinases .

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-16-5-6-17-15(11-16)12-19(23-17)21(28)27-9-7-26(8-10-27)20-13-14-3-1-2-4-18(14)24-25-20/h5-6,11-13,23H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRAFJYIBZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a chlorinated precursor, the indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.

    Synthesis of the Piperazine Derivative: The tetrahydrocinnoline moiety can be synthesized separately and then coupled with piperazine.

    Coupling Reaction: The final step involves coupling the indole and piperazine derivatives under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the piperazine ring or other reducible groups.

    Substitution: Halogen substitution reactions could occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacological agent, given the bioactivity of indole and piperazine derivatives.

Medicine

Industry

In industry, it might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Based Substituents

(a) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

  • Structure: Replaces the tetrahydrocinnolinyl group with a benzyl substituent on the piperazine.
  • Key Differences: The benzyl group lacks the bicyclic aromaticity of tetrahydrocinnoline, likely reducing steric bulk and altering electronic properties.

(b) (5-Chloro-1H-indol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)-piperazin-1-yl)methanone

  • Structure : Features a 4-methoxybenzyl and pyridinyl-ethylamine extension on the piperazine.
  • Key Differences: The extended alkyl chain and heteroaromatic pyridine may enhance solubility and hydrogen-bonding capacity compared to the rigid tetrahydrocinnolinyl group.

(c) (5-Chloro-1H-indol-2-yl)(4-{3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}piperazin-1-yl)methanone

  • Structure: Incorporates a benzoimidazolylphenoxypropyl group on the piperazine.

Table 1: Structural and Pharmacological Comparison

Compound Piperazine Substituent Key Pharmacological Targets Molecular Weight (est.) LogP (est.)
Target Compound 5,6,7,8-Tetrahydrocinnolin-3-yl GPCRs (hypothesized) ~450 ~3.5
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl Serotonin receptors (hypothesized) ~325 ~2.8
Dual H1/H4 Ligand 4-Methoxybenzyl-pyridinyl-ethylamine Histamine H1/H4 receptors ~520 ~4.0
Benzoimidazolyl Derivative Benzoimidazolylphenoxypropyl Kinases (hypothesized) ~600 ~5.2
Analogues with Alternative Indole Substitutions

(a) [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

  • Structure : Indole-3-yl substitution instead of indole-2-yl, linked to a pyrazolyl-pyridine system.
  • Key Differences: The 3-position of indole may reduce steric hindrance but alter receptor binding profiles.

(b) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone

  • Structure: Ethanone linker instead of methanone, with a benzhydryl group on piperazine.

Pharmacological and Physicochemical Insights

  • Receptor Affinity: The tetrahydrocinnolinyl group’s bicyclic structure may confer selectivity for GPCRs over kinases, whereas benzoimidazolyl derivatives (e.g., ) favor kinase interactions.
  • Solubility and Bioavailability : The target compound’s estimated LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Bulkier analogues (e.g., LogP ~5.2 in ) may suffer from reduced solubility.

Biological Activity

The compound (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: 323.81 g/mol

The structural components include a chloroindole moiety and a tetrahydrocinnoline-piperazine unit, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. The compound has been evaluated for its antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of several indole derivatives, including those similar to the target compound. The results indicated that compounds with indole structures demonstrated significant cytotoxicity against cancer cell lines such as:

  • MCF-7 (breast cancer)
  • Panc-1 (pancreatic cancer)
  • A-549 (lung cancer)

The GI50 values for these compounds ranged from 29 nM to 78 nM, demonstrating potent activity. For instance, a derivative with a similar structure showed a GI50 of 29 nM against Panc-1 cells, outperforming the reference drug erlotinib (GI50 = 33 nM) .

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor proliferation. The compound targets mutant EGFR/BRAF pathways, crucial in many cancers. The IC50 values for EGFR inhibition were reported between 68 nM and 89 nM, indicating effective blockade of this pathway .

Antimicrobial Activity

Beyond anticancer properties, some indole derivatives have shown promise in antimicrobial activities. For example, compounds structurally related to the target compound exhibited significant inhibition against Mycobacterium tuberculosis with MIC values below 1.6 µg/mL, suggesting potential as anti-tubercular agents .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Reference DrugReference Drug GI50 (nM)
Compound AMCF-735Erlotinib33
Compound BPanc-129Erlotinib33
Compound CA-54942Erlotinib33

Table 2: EGFR Inhibition by Indole Derivatives

CompoundIC50 (nM)
Compound A68
Compound B74
Compound C80

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